

Cabotegravir-d5: A Technical Guide to Certificate of Analysis and Purity Standards

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for **Cabotegravir-d5**, a deuterated analog of the HIV-1 integrase inhibitor Cabotegravir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize **Cabotegravir-d5** as an internal standard in pharmacokinetic and analytical studies.

Certificate of Analysis: A Representative Overview

A Certificate of Analysis (CoA) for **Cabotegravir-d5** is a critical document that certifies the identity, purity, and quality of the material. While specific values may vary between batches and suppliers, a typical CoA will include the following information.

Identification and General Properties

This section provides fundamental information about the **Cabotegravir-d5** substance.



Parameter	Representative Specification	
Product Name	Cabotegravir-d5	
CAS Number	2750534-77-9[1][2]	
Molecular Formula	C19H12D5F2N3O5[1][2]	
Molecular Weight	410.39 g/mol	
Appearance	White to Off-White Solid[3]	
Solubility	Soluble in DMSO and Methanol	

Purity and Impurity Profile

This section details the purity of the **Cabotegravir-d5** and the limits for any potential impurities. Purity is a critical parameter, with typical acceptance criteria being very high to ensure the accuracy of analytical methods.

Test	Acceptance Criteria	Representative Result
Purity (by HPLC)	≥ 98%[4]	99.94%[5]
Isotopic Purity	≥ 99% deuterated forms (d1-d5)[2]	Conforms
Individual Impurity	≤ 0.5%	Conforms
Total Impurities	≤ 1.0%	Conforms
Residual Solvents	Meets USP <467> requirements	Conforms
Water Content (Karl Fischer)	≤ 0.5%	Conforms

Experimental Protocols

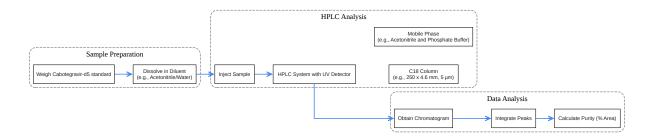
The certification of **Cabotegravir-d5** relies on a series of well-defined analytical methods. The following sections provide detailed methodologies for the key experiments cited in the CoA.



High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of **Cabotegravir-d5** and quantifying any impurities.

Workflow for HPLC Purity Determination



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Caption: Workflow for determining the purity of **Cabotegravir-d5** using HPLC.

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly employed.[6]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used. The exact ratio and pH are optimized for optimal separation.[7]
- Detection: UV detection is typically performed at a wavelength where Cabotegravir exhibits maximum absorbance, such as 254 nm.[7]

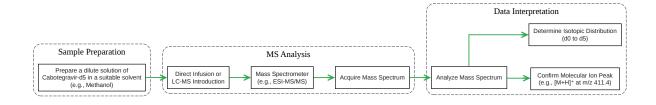


- Sample Preparation: A known concentration of **Cabotegravir-d5** is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water).
- Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to Cabotegravir-d5 is recorded, and the peak areas of all observed peaks are integrated.
- Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight of **Cabotegravir-d5** and determining its isotopic purity.

Workflow for Mass Spectrometric Analysis



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Caption: Workflow for identity and isotopic purity analysis of **Cabotegravir-d5** by MS.

- Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source, is used.
- Sample Introduction: The sample can be introduced directly via infusion or through an LC system.



Analysis:

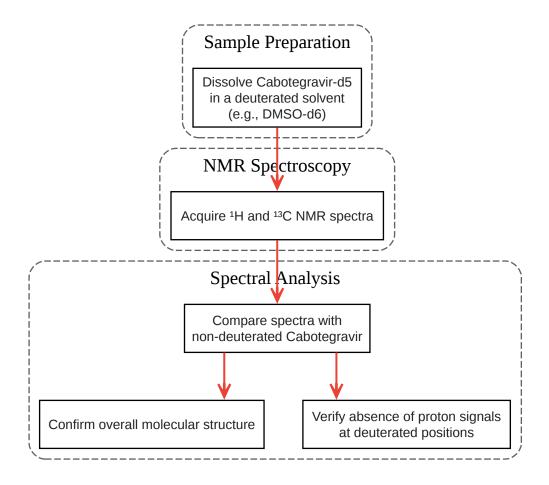
- Identity: The mass spectrum is analyzed to confirm the presence of the molecular ion peak corresponding to Cabotegravir-d5. For example, in positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 411.4. The fragmentation pattern can also be compared to a reference standard. In one study, the precursor ion for Cabotegravir-d5 was identified as m/z 409.20 with a corresponding product ion of m/z 379.20.[5]
- Isotopic Purity: The relative intensities of the ion signals corresponding to the unlabeled Cabotegravir (d0) and the different deuterated species (d1, d2, d3, d4, and d5) are measured to determine the isotopic distribution and calculate the overall isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of **Cabotegravir-d5** and confirms the positions of the deuterium labels.

Logical Flow for NMR Analysis





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Caption: Logical flow for structural confirmation of **Cabotegravir-d5** using NMR.

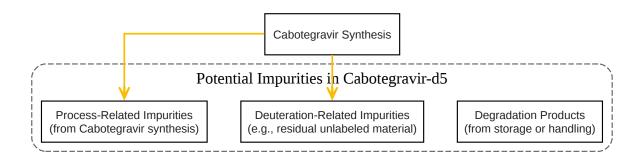
- Instrumentation: A high-field NMR spectrometer is used.
- Sample Preparation: The Cabotegravir-d5 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
- Analysis: ¹H and ¹³C NMR spectra are acquired.
- Interpretation: The obtained spectra are compared with those of a non-deuterated
 Cabotegravir reference standard. The absence of proton signals at the positions where
 deuterium has been incorporated confirms the successful labeling. The overall pattern of the
 remaining signals confirms the integrity of the molecular structure.

Purity Standards and Impurities



The purity of **Cabotegravir-d5** is paramount for its use as an internal standard. Impurities can arise from the synthesis of the parent compound, the deuteration process, or degradation.

Potential Impurity Sources



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Caption: Potential sources of impurities in Cabotegravir-d5.

Common classes of impurities that are controlled include:

- Process-Related Impurities: These are substances that are formed during the synthesis of the non-deuterated Cabotegravir.
- Deuteration-Related Impurities: This includes any residual unlabeled Cabotegravir (d0) or species with incomplete deuteration (d1, d2, d3, d4).
- Degradation Products: Cabotegravir can degrade under certain stress conditions (e.g., acidic and oxidative environments), and these degradation products must be monitored.[8]

By adhering to rigorous analytical testing and quality control, the purity and reliability of **Cabotegravir-d5** are ensured, making it a suitable internal standard for demanding research and development applications.

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- To cite this document: BenchChem. [Cabotegravir-d5: A Technical Guide to Certificate of Analysis and Purity Standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820234#cabotegravir-d5-certificate-of-analysis-and-purity-standards]

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